

# DBCO-PEG4-Ahx-DM1 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DBCO-PEG4-Ahx-DM1

Cat. No.: B11938147 Get Quote

## In-Depth Technical Guide: DBCO-PEG4-Ahx-DM1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical application of **DBCO-PEG4-Ahx-DM1**, a key reagent in the development of next-generation antibody-drug conjugates (ADCs).

## **Core Compound Data**

**DBCO-PEG4-Ahx-DM1** is a pre-formed drug-linker conjugate. It incorporates the cytotoxic agent DM1, a potent microtubule inhibitor, connected to a dibenzocyclooctyne (DBCO) group via a hydrophilic polyethylene glycol (PEG) and aminocaproic acid (Ahx) spacer. The DBCO moiety allows for straightforward, copper-free "click chemistry" conjugation to azide-modified antibodies.

| Property          | Value         | Source(s) |
|-------------------|---------------|-----------|
| Molecular Weight  | 1297.92 g/mol | [1][2][3] |
| Molecular Formula | C68H89CIN6O17 | [1][3][4] |
| CAS Number        | 2479378-44-2  | [1][5]    |



## **Mechanism of Action: The DM1 Payload**

The cytotoxic component of this conjugate is DM1 (Mertansine), a derivative of maytansine. Maytansinoids are potent anti-mitotic agents that exert their cell-killing effects by disrupting microtubule dynamics, a critical process for cell division.[1][6][7]

Upon internalization of the ADC by a target cell, the DM1 payload is released. DM1 binds to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[4][6] This binding inhibits the polymerization of tubulin into microtubules.[1][5][6] The disruption of microtubule assembly and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[4][8]





Click to download full resolution via product page

Caption: Signaling pathway of the DM1 payload.



## **Experimental Protocols**

The conjugation of **DBCO-PEG4-Ahx-DM1** to an azide-modified antibody is achieved through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[9][10]

Protocol: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the conjugation of **DBCO-PEG4-Ahx-DM1** to an antibody that has been previously functionalized with azide groups.

- 1. Reagent Preparation:
- Azide-Modified Antibody: Ensure the azide-functionalized antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.[11] The buffer must be free of sodium azide, as it will compete with the antibody's azide groups for reaction with the DBCO linker.
   [12]
- DBCO-PEG4-Ahx-DM1 Solution: Prepare a stock solution of DBCO-PEG4-Ahx-DM1 in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[11]
- 2. SPAAC Conjugation Reaction:
- To the azide-functionalized antibody solution, add a 5- to 20-fold molar excess of the DBCO-PEG4-Ahx-DM1 stock solution.[11]
- Note: The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain the integrity and stability of the antibody.[11]
- Incubate the reaction mixture for 4-24 hours. The incubation can be performed at room temperature or at 4°C with gentle mixing.[11]
- 3. Purification of the ADC:
- Following incubation, remove the excess, unreacted DBCO-PEG4-Ahx-DM1 using a desalting column (e.g., PD-10) equilibrated with PBS.[11]



- Concentrate the purified ADC and perform a buffer exchange using a protein concentrator with an appropriate molecular weight cutoff.[11]
- 4. Characterization of the ADC:
- Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated to each antibody. This can be accomplished using techniques such as reverse-phase or hydrophobic interaction chromatography (RP-HPLC or HIC), or mass spectrometry.[11]
- Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using size-exclusion chromatography (SEC).[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Maytansinoids in cancer therapy: advancements in antibody—drug conjugates and nanotechnology-enhanced drug delivery systems PMC [pmc.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Maytansinoid Synthesis Service Creative Biolabs [creative-biolabs.com]
- 7. Antibody-DM1 Conjugates as Cancer Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trastuzumab emtansine: mechanisms of action and drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioconjugation.bocsci.com [bioconjugation.bocsci.com]
- 11. benchchem.com [benchchem.com]



- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [DBCO-PEG4-Ahx-DM1 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11938147#dbco-peg4-ahx-dm1-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com